molecular formula C13H8FIO B1323955 2-Fluoro-4'-iodobenzophenone CAS No. 890098-26-7

2-Fluoro-4'-iodobenzophenone

Cat. No.: B1323955
CAS No.: 890098-26-7
M. Wt: 326.1 g/mol
InChI Key: APJYUKJHSZZUNQ-UHFFFAOYSA-N
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Description

2-Fluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H8FIO and a molecular weight of 326.1 g/mol. This compound is known for its unique characteristics and has been widely used in scientific research.

Preparation Methods

The synthesis of 2-Fluoro-4’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various complex organic molecules . The general synthetic route involves the reaction of 2-fluorophenylboronic acid with 4-iodobenzophenone in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours .

Chemical Reactions Analysis

2-Fluoro-4’-iodobenzophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4’-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been used in the synthesis of inhibitors for enzymes such as trypanothione reductase, which is involved in the metabolism of certain parasites.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, such as trypanothione reductase, by binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt the metabolic processes of parasites, making the compound a potential candidate for antiparasitic drug development .

Comparison with Similar Compounds

2-Fluoro-4’-iodobenzophenone can be compared with other similar compounds, such as:

    2-Fluoro-4-iodobenzonitrile: This compound has a similar structure but contains a nitrile group instead of a ketone group.

    4-Iodo-2-fluorobenzaldehyde: This compound has an aldehyde group instead of a ketone group.

The uniqueness of 2-Fluoro-4’-iodobenzophenone lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2-fluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYUKJHSZZUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641518
Record name (2-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-26-7
Record name (2-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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